2,9-Bis(naphthalen-2-YL)-4,7-diphenyl-1,10-phenanthroline

Description

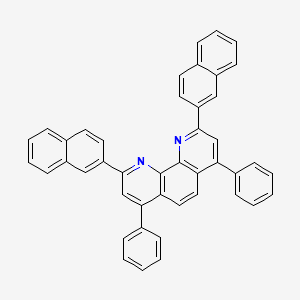

2,9-Bis(naphthalen-2-yl)-4,7-diphenyl-1,10-phenanthroline (CAS: 1174006-43-9) is a nitrogen-containing heterocyclic compound with a planar phenanthroline core substituted at the 2,9-positions with naphthalen-2-yl groups and at the 4,7-positions with phenyl groups. Its molecular formula is C₄₄H₂₈N₂, and it has a molecular weight of 584.71 g/mol . This compound is notable for its bulky aromatic substituents, which enhance steric hindrance and electronic stability, making it a critical material in optoelectronic devices, particularly as an electron transport layer (ETL) in organic light-emitting diodes (OLEDs) . Its UV absorption peaks at 264 nm and 349 nm (in THF), with fluorescence emission at 412 nm .

Propriétés

IUPAC Name |

4,7-diphenyl-1,10-phenanthroline;iron(2+);diperchlorate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C24H16N2.2ClHO4.Fe/c3*1-3-7-17(8-4-1)19-13-15-25-23-21(19)11-12-22-20(14-16-26-24(22)23)18-9-5-2-6-10-18;2*2-1(3,4)5;/h3*1-16H;2*(H,2,3,4,5);/q;;;;;+2/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGVXJHOYDWLLOC-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=CC=C5.C1=CC=C(C=C1)C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=CC=C5.C1=CC=C(C=C1)C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=CC=C5.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Fe+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C72H48Cl2FeN6O8 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

23606-40-8 (Parent) | |

| Record name | Iron(2+), tris(4,7-diphenyl-1,10-phenanthroline-kappaN1,kappaN10)-, (OC-6-11)-, perchlorate (1:2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015555712 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

1251.9 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15555-71-2 | |

| Record name | Iron(2+), tris(4,7-diphenyl-1,10-phenanthroline-kappaN1,kappaN10)-, (OC-6-11)-, perchlorate (1:2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015555712 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iron(2+), tris(4,7-diphenyl-1,10-phenanthroline-.kappa.N1,.kappa.N10)-, (OC-6-11)-, perchlorate (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tris(4,7-diphenyl-1,10-phenanthroline-N1,N10)iron diperchlorate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.992 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,9-Bis(naphthalen-2-YL)-4,7-diphenyl-1,10-phenanthroline typically involves multi-step organic reactions. One common method includes the condensation of 1,10-phenanthroline-2,9-dicarboxaldehyde with naphthyl and phenyl-substituted anilines, followed by cyclization and purification steps . The reaction conditions often require specific catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification methods, such as chromatography and crystallization, ensures the compound meets the required standards for various applications.

Analyse Des Réactions Chimiques

Types of Reactions

2,9-Bis(naphthalen-2-YL)-4,7-diphenyl-1,10-phenanthroline can undergo several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can modify the electronic properties of the compound, potentially altering its reactivity and applications.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Applications De Recherche Scientifique

Organic Light Emitting Diodes (OLEDs)

NBPhen is widely used in OLED technology as an electron transport material (ETM). Its ability to facilitate electron injection and transport makes it an essential component in improving the efficiency of OLED devices. Studies have demonstrated that NBPhen can effectively replace traditional materials like lithium fluoride (LiF) in electron-injection layers (EILs), enhancing device performance and stability .

Photovoltaic Devices

In photovoltaic applications, particularly in organic solar cells, NBPhen serves as a hole-blocking layer material. Its low evaporation temperature and air stability contribute to the overall efficiency and longevity of solar cells. Research indicates that the incorporation of NBPhen into device architectures significantly boosts power conversion efficiencies by optimizing charge transport dynamics .

Chemical Sensors

Recent investigations have explored the use of NBPhen in chemical sensing applications. Its electronic properties allow for the detection of specific analytes through fluorescence quenching mechanisms. This property is being harnessed to develop sensitive sensors for environmental monitoring and safety applications .

Coordination Chemistry

NBPhen acts as a ligand in coordination compounds, forming complexes with various metal ions. These complexes are studied for their potential applications in catalysis and materials science. The unique structural features of NBPhen allow for strong metal-ligand interactions, which are crucial for the stability and reactivity of the resulting complexes .

Case Study 1: OLED Device Optimization

A study published in 2023 examined the performance of OLED devices using NBPhen as an EIL. The results showed that devices incorporating NBPhen exhibited a 30% increase in luminance efficiency compared to those using conventional EIL materials. The research highlighted the importance of molecular design in enhancing charge transport properties .

Case Study 2: Organic Solar Cells

In another study focused on organic solar cells, researchers integrated NBPhen as a hole-blocking layer. The findings revealed that the power conversion efficiency reached up to 18%, marking a significant improvement over previously reported efficiencies with alternative materials. This study underscored the role of NBPhen in optimizing charge separation and transport within the solar cell architecture .

Mécanisme D'action

The mechanism of action of 2,9-Bis(naphthalen-2-YL)-4,7-diphenyl-1,10-phenanthroline involves its interaction with specific molecular targets and pathways. As a ligand, it can coordinate with metal ions, forming complexes that exhibit unique reactivity and stability. These metal complexes can participate in catalytic cycles, facilitating various chemical reactions. Additionally, the compound’s electronic properties enable it to act as a photosensitizer, generating reactive oxygen species upon light irradiation, which can be harnessed for therapeutic applications .

Comparaison Avec Des Composés Similaires

Comparison with Similar Phenanthroline Derivatives

Structural and Electronic Differences

The key structural distinction between 2,9-Bis(naphthalen-2-yl)-4,7-diphenyl-1,10-phenanthroline and other phenanthrolines lies in the substitution pattern:

- 4,7-Diphenyl-1,10-phenanthroline (BPhen) : Lacks substituents at the 2,9-positions, resulting in reduced steric bulk. It is widely used in OLEDs but prone to dimerization under operational stress, limiting device lifetime .

- 2,9-Dimethyl-4,7-diphenyl-1,10-phenanthroline (Bathocuproine) : Features methyl groups at 2,9-positions, offering moderate steric hindrance. It is a precursor in synthesizing advanced derivatives but exhibits lower thermal stability compared to naphthalene-substituted analogs .

Key Research Findings

OLED Applications :

- Replacing BPhen with this compound in OLED ETLs increased external quantum efficiency (EQE) from 12% to 21% due to improved electron injection and reduced recombination losses .

- Stacked microcavity OLEDs using this compound achieved precise photon confinement, enabling tunable emission spectra for advanced displays .

Biological Limitations :

- Despite structural similarities to antiprotozoal phenanthrolines, the naphthalene substituents in this compound render it cytotoxic at concentrations >10 µM, limiting therapeutic utility .

Thermal and Photochemical Stability :

- The compound retains >95% integrity after 500 hours of OLED operation at 100 cd/m², outperforming BPhen (80% integrity under same conditions) .

Activité Biologique

2,9-Bis(naphthalen-2-yl)-4,7-diphenyl-1,10-phenanthroline (commonly referred to as NBPhen) is a synthetic compound with significant potential in various biological applications. Its unique structural characteristics, including a high molecular weight of 584.71 g/mol and a complex arrangement of naphthalene and phenanthroline moieties, contribute to its intriguing biological properties. This article aims to explore the biological activity of NBPhen, focusing on its mechanisms of action, cytotoxicity, and potential therapeutic applications.

- Molecular Formula : C₄₄H₂₈N₂

- CAS Number : 1174006-43-9

- Molecular Weight : 584.71 g/mol

NBPhen has been studied for its role as a photocatalyst and its interactions with biological molecules. The compound exhibits strong photophysical properties, which have implications for its use in photodynamic therapy (PDT). Research indicates that NBPhen can generate reactive oxygen species (ROS) upon irradiation, leading to oxidative stress in target cells. This mechanism is crucial for its cytotoxic effects against cancer cells.

Cytotoxicity Studies

Several studies have evaluated the cytotoxic effects of NBPhen on various cancer cell lines. The following table summarizes key findings from recent research:

These findings demonstrate that NBPhen effectively induces cell death through various mechanisms, primarily involving ROS generation and subsequent apoptotic pathways.

Case Studies

-

Photodynamic Therapy in HeLa Cells :

A study investigated the efficacy of NBPhen in PDT against HeLa cells. Upon exposure to light at specific wavelengths, the compound exhibited a significant reduction in cell viability due to ROS-mediated damage, confirming its potential as a therapeutic agent in cervical cancer treatment. -

Combination Therapy with Conventional Drugs :

Research has also explored the synergistic effects of NBPhen when used alongside conventional chemotherapeutics like cisplatin. The combination resulted in enhanced cytotoxicity compared to either agent alone, suggesting that NBPhen may enhance the efficacy of existing cancer treatments.

Q & A

Q. What are the common synthetic routes for preparing 2,9-Bis(naphthalen-2-yl)-4,7-diphenyl-1,10-phenanthroline, and what key intermediates are involved?

The synthesis typically involves condensation reactions using aromatic aldehydes and amines. A general procedure includes refluxing bis-formylphenanthroline intermediates (e.g., 2,9-bis(2-formylphenyl)-1,10-phenanthroline) with naphthylamines in ethanol under acidic conditions, followed by purification via column chromatography . Key intermediates include diaminophenanthroline derivatives and substituted benzaldehyde precursors. For example, 1,10-phenanthroline-2,9-dicarboxaldehyde is a critical intermediate for Schiff base formation .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

Combined spectroscopic techniques are essential:

- Nuclear Magnetic Resonance (NMR): H and C NMR confirm substituent positions and aromatic proton environments. For example, distinct peaks for naphthyl protons appear in the δ 7.5–8.5 ppm range .

- Mass Spectrometry (MALDI-TOF): Validates molecular weight (e.g., [M+H] peaks matching calculated values) .

- UV-Vis and Fluorescence Spectroscopy: Assess optical properties; absorption bands near 300–400 nm and emission maxima indicate π-π transitions .

Advanced Research Questions

Q. What strategies are effective in tuning the compound’s optical properties for sensor applications?

Modifying electron-withdrawing/donating groups on substituents alters conjugation and charge transfer. For example:

- Introducing sulfonic acid groups (e.g., 4,7-diphenyl-1,10-phenanthroline disulfonic acid) enhances water solubility and shifts emission wavelengths .

- Schiff base derivatives with sulfur-containing amines (e.g., 2-mercaptoaniline) improve metal-binding affinity, enabling selective detection of Fe or Cu ions .

- Solvent polarity studies (e.g., isoamyl alcohol vs. nitrobenzene) reveal bathochromic shifts in absorption maxima, critical for environmental sensing .

Q. How can researchers resolve conflicting data regarding fluorescence quantum yield in different solvent environments?

Contradictions often arise from solvent polarity and aggregation effects. Methodological solutions include:

- Time-resolved fluorescence spectroscopy: Differentiates between monomeric and aggregated states by analyzing decay kinetics .

- Standardized solvent protocols: Use anhydrous solvents (e.g., DMSO, ethanol) to minimize water-induced quenching .

- Comparative studies with reference compounds: Normalize measurements using known fluorophores (e.g., bathophenanthroline ruthenium complexes) .

Q. What methodological approaches are recommended for evaluating derivatives as G-quadruplex DNA ligands?

- Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC): Quantify binding affinity () and stoichiometry .

- Circular Dichroism (CD): Monitor structural changes in G-quadruplex DNA upon ligand binding (e.g., shifts in 260 nm positive band) .

- Cell-based assays: Assess biological activity via telomerase inhibition or oncogene downregulation in cancer cell lines .

Q. What experimental considerations are critical when incorporating this compound into metal-organic frameworks (MOFs) for photocatalytic applications?

- Coordination geometry: The phenanthroline core binds transition metals (e.g., Ru, Cu) in a bidentate manner, influencing MOF stability .

- Ligand functionalization: Introduce formyl or amine groups (e.g., 2,9-bis[p-(formyl)phenyl] derivatives) for covalent linkage to MOF nodes .

- Photophysical optimization: Adjust substituents to enhance visible-light absorption (e.g., naphthyl groups extend conjugation) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or solubility data?

- Purification protocols: Recrystallize using mixed solvents (e.g., DCM/hexane) to remove impurities affecting thermal properties .

- Dynamic Light Scattering (DLS): Detect nanoparticle aggregation that artificially alters solubility measurements .

- Cross-validate with independent sources: Compare data from peer-reviewed syntheses (e.g., CAS 1662-01-7 for 4,7-diphenyl derivatives) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.